![molecular formula C24H25FN2O3S B298212 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide](/img/structure/B298212.png)
2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide, also known as BFA, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. BFA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 485.6 g/mol.
Wirkmechanismus
2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide exerts its anti-cancer effects by inhibiting the activity of the proteasome, a complex of enzymes that is responsible for degrading proteins in cells. By inhibiting the proteasome, 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide disrupts the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. Additionally, 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide is its specificity for cancer cells. Unlike many other anti-cancer drugs, 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide targets only cancer cells, leaving healthy cells unharmed. Additionally, 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide has been found to be effective against a wide range of cancer types.
However, 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide also has some limitations for lab experiments. Its solubility in organic solvents makes it difficult to work with in aqueous solutions. Additionally, its high molecular weight and complex synthesis process make it expensive to produce.
Zukünftige Richtungen
There are several future directions for research on 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide. One potential area of research is the development of new cancer therapies based on 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide. Another area of research is the exploration of 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide's potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide and its mechanism of action.
Synthesemethoden
The synthesis of 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide involves a multi-step process that includes the reaction of benzylamine with p-fluorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with N-(4-isopropylphenyl)acetamide. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.
Eigenschaften
Produktname |
2-{benzyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-isopropylphenyl)acetamide |
---|---|
Molekularformel |
C24H25FN2O3S |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H25FN2O3S/c1-18(2)20-8-12-22(13-9-20)26-24(28)17-27(16-19-6-4-3-5-7-19)31(29,30)23-14-10-21(25)11-15-23/h3-15,18H,16-17H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
YDBXRPPRSMRPDY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.